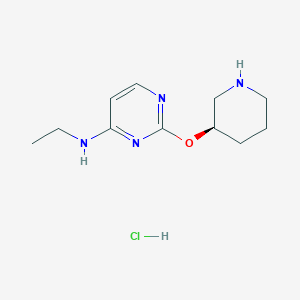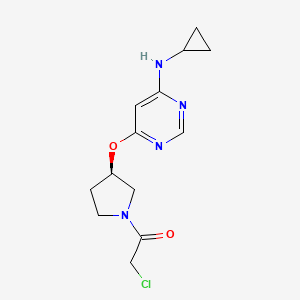![molecular formula C14H20BFO4 B3238788 [2-Fluoro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol CAS No. 1417736-84-5](/img/structure/B3238788.png)
[2-Fluoro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol
説明
“[2-Fluoro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol” is a chemical compound. It is a derivative of boric acid and has a unique structure . It is employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .
Synthesis Analysis
The compound is obtained by a two-step substitution reaction . The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS . The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses .Molecular Structure Analysis
The molecular structure of the compound is studied using Density Functional Theory (DFT). The result of the conformational analysis shows that the molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction . The molecular electrostatic potential (MEP) map of the compound was drawn by the B3LYP/6311G (2d, p) method .Chemical Reactions Analysis
The compound is an important intermediate in organic synthesis reactions. It has many applications in carbon-carbon coupling and carbon heterocoupling reactions . It is also used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .Physical and Chemical Properties Analysis
The compound has a density of 0.9642 g/mL at 25 °C . It is sensitive to moisture . The compound is stored under inert gas (nitrogen or Argon) at 2-8°C .科学的研究の応用
Synthesis and Structural Analysis
This compound is typically synthesized and studied within the context of boric acid ester intermediates with benzene rings, where it plays a role as an intermediate in various chemical reactions. For instance, Huang et al. (2021) synthesized similar compounds through a three-step substitution reaction and confirmed their structures using techniques such as FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. The study also employed density functional theory (DFT) to calculate the molecular structures and analyze their conformation, electrostatic potential, and frontier molecular orbitals, revealing some physicochemical properties of these compounds (Huang et al., 2021).
Application in Organic Electronics and Sensors
Compounds containing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan moiety, similar to the one , are often investigated for their potential applications in organic electronics, particularly in the development of conjugated polymers and fluorescent probes. For example, Stay and Lonergan (2013) synthesized anionically functionalized polyfluorene-based conjugated polyelectrolytes using Suzuki polycondensation, which involved a boronic ester similar to the compound . These materials have applications in electronic devices due to their luminescent properties and the ability to control ionic functional group density (Stay & Lonergan, 2013).
作用機序
Mode of Action
The compound interacts with its target through a process called transmetalation. Specifically, it undergoes Suzuki–Miyaura (SM) cross-coupling, a powerful carbon–carbon bond-forming reaction. Here’s how it works:
- Transmetalation : The nucleophilic organic group (from the compound) transfers from boron to palladium. This step connects the two fragments and completes the coupling process .
Action Environment
Environmental factors (pH, temperature, co-administered drugs) can influence the compound’s efficacy, stability, and overall action.
: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443. Link
特性
IUPAC Name |
[2-fluoro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BFO4/c1-13(2)14(3,4)20-15(19-13)9-6-11(16)10(8-17)12(7-9)18-5/h6-7,17H,8H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGICEPPTYNGWIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)CO)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BFO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


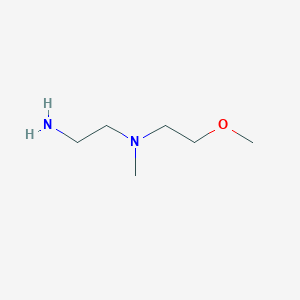

![5,8-Dichloroimidazo[1,2-c]pyrimidine](/img/structure/B3238734.png)
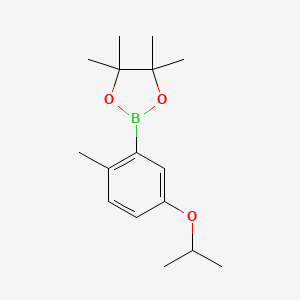
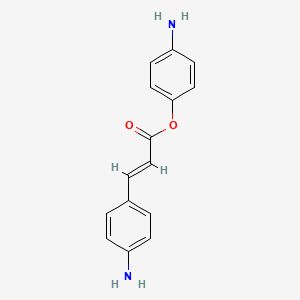
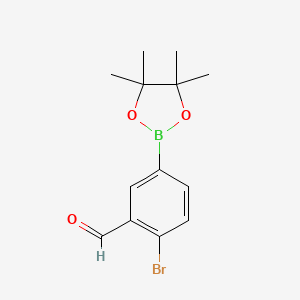

![Ethyl 2-[(6-Bromo-5-fluoro-4-methyl-2-nitro-3-pyridyl)oxy]acetate](/img/structure/B3238773.png)

